

# methyl oleate oxidative cleavage to azelaic acid monomethyl ester

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## Compound Focus: Methyl Oleate

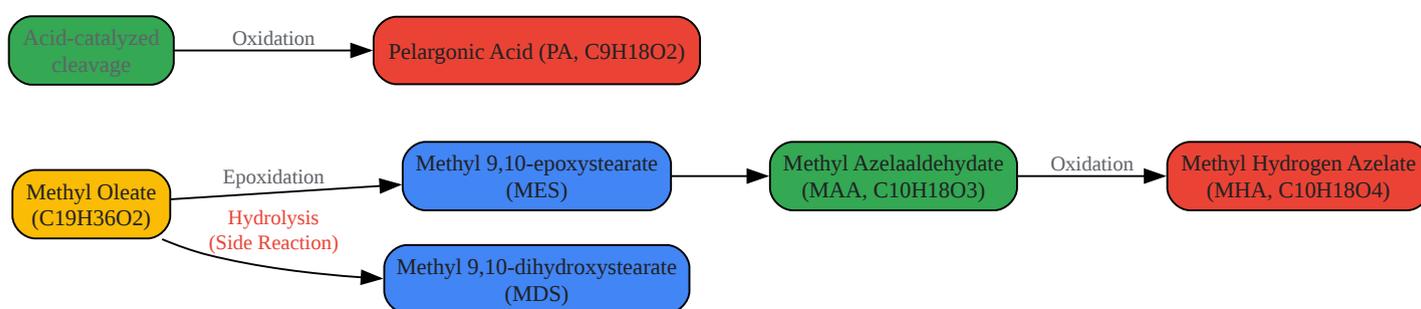
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## Catalytic Oxidative Cleavage of Methyl Oleate

The core reaction involves cleaving the double bond at the 9th carbon of **methyl oleate**. In the presence of an oxidant and a catalyst, this yields **methyl hydrogen azelate** (also known as methyl 9-oxononanoate or methyl azelaaldehydate) and **nonanal**. The aldehyde can be further oxidized to **methyl azelate** (the diester) and **pelargonic acid**.



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Figure 1: Proposed reaction pathway for the  $WO_3$ -STS catalyzed oxidative cleavage of **methyl oleate**, illustrating the main route to desired products and a key side reaction. [1]

## Comparative Performance of Catalytic Systems

Catalyst System	Oxidant	Reaction Conditions	Methyl Oleate Conversion	Selectivity to Cleavage Products	Key Findings/Advantages
WO <sub>3</sub> + Spongy Titanosilicate (STS) [1]	H <sub>2</sub> O <sub>2</sub> (30 wt%)	80 °C, 4-8 h, <i>t</i> -BuOH solvent	94.4%	63.1%	<b>STS co-catalyst</b> reduces tungsten leaching to 1.2%, enabling reuse for 8 cycles.
Tungsten-based Catalysts [2]	H <sub>2</sub> O <sub>2</sub>	Varies	High	~79-89% (by GC/MS)	General class of effective catalysts; often suffer from metal leaching.
Ruthenium-based Catalyst [3]	H <sub>2</sub> O <sub>2</sub>	Information missing from abstract	Not specified	Not specified	Presented as an efficient method in the abstract.

## Detailed Experimental Protocols

### Protocol 1: Binary WO<sub>3</sub>–STS Catalytic System [1]

This method is highly recommended for its excellent reusability and minimized metal leaching.

- **Reagents:** **Methyl oleate** (0.5 mmol, ~0.15 g), WO<sub>3</sub> (0.085 mmol, ~0.01 g), Spongy Titanosilicate (STS) zeolite (10 wt% with respect to **methyl oleate**, ~0.015 g), H<sub>2</sub>O<sub>2</sub> (30 wt%, 2.5 mmol, ~0.28 g), *tert*-butyl alcohol (*t*-BuOH, 20 mmol, ~1.48 g).
- **Procedure:**
  - Charge a round-bottom flask with **methyl oleate**, WO<sub>3</sub>, STS, and *t*-BuOH.
  - Add H<sub>2</sub>O<sub>2</sub> to the mixture.
  - Equip the flask with a condenser and place it in an oil bath at 80 °C with magnetic stirring for 4-8 hours.
  - After the reaction, cool the mixture to room temperature.
  - Recover the catalyst by centrifugation (6000 rpm) for reuse.

- Analyze the products using GC-MS or GC with an internal standard (e.g., methyl palmitate).
- **Notes:** The role of STS is twofold: it catalyzes the epoxidation of **methyl oleate** to the epoxide (MES), and it decomposes residual H<sub>2</sub>O<sub>2</sub>, promoting the precipitation of tungsten species onto its high-surface-area structure, which drastically reduces leaching.

## Protocol 2: Chemo-Enzymatic Route (Oleic Acid Precursor) [4]

This sustainable, multi-step protocol uses oleic acid, which can be hydrolyzed from **methyl oleate**.

- **Reagents:** Oleic acid, Lipase (e.g., from *Candida antarctica*), H<sub>2</sub>O<sub>2</sub> (35%), Acid catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>), Fe(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O, TEMPO, NaCl, Oxygen.
- **Procedure:**
  - **Self-Epoxidation:** React oleic acid with H<sub>2</sub>O<sub>2</sub> (35%) in the presence of a lipase to generate peroleic acid *in situ*, which epoxidizes the double bond to form **9,10-epoxystearic acid**.
  - **Hydrolytic Ring-Opening:** Without purification, subject the epoxide to *in situ* acid-catalyzed hydrolysis to yield **9,10-dihydroxystearic acid (10)**, which crystallizes from the reaction medium.
  - **Oxidation to Diketone:** Chemically oxidize the diol (**10**) using atmospheric O<sub>2</sub> as a stoichiometric oxidant with catalytic Fe(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O, TEMPO, and NaCl to form **9,10-dioxostearic acid (11)**.
  - **Oxidative Cleavage:** Cleave the diketone (**11**) using H<sub>2</sub>O<sub>2</sub> (35%) under mild conditions (no catalyst required) to produce **azelaic acid** and **pelargonic acid**.
- **Overall Yield:** Azelaic acid is produced in 44% isolated yield over three steps after crystallization, avoiding column chromatography. [4]

## Key Considerations for Implementation

- **Oxidant Safety:** Hydrogen peroxide, especially at high concentrations, is a hazardous reagent. Its decomposition is exothermic, and concentrated aqueous solutions (>70 wt%) pose significant risks. Always review safety data sheets (SDS) and implement appropriate safety measures. [2]
- **Analytical Methods:** For accurate quantification of conversion and selectivity, use Gas Chromatography (GC) with a Flame Ionization Detector (FID) and an internal standard (e.g., methyl palmitate). [1] Product identification can be confirmed by GC-Mass Spectrometry (GC-MS). [1]
- **Industrial Context:** While ozonolysis is the current industrial standard for this cleavage, it requires high energy and specialized equipment. Methods using H<sub>2</sub>O<sub>2</sub> are the subject of intense research as cleaner, more sustainable alternatives. [2] The chemo-enzymatic route represents a particularly green pathway under development. [4]

## Conclusion

For laboratory-scale synthesis of azelaic acid monoester derivatives, the **binary WO<sub>3</sub>-STS catalytic system** offers a robust and reusable method with high conversion. For researchers prioritizing a sustainable approach without transition metals, the **chemo-enzymatic pathway** provides an excellent, though longer, alternative. The choice of method depends on the specific requirements for yield, sustainability, and equipment availability.

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